N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide is a compound with potential pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 390.48 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure features a quinoline ring system substituted with various functional groups, enhancing its potential biological activity.
The compound can be sourced from chemical databases and research articles, where it is often studied for its pharmacological properties. It falls under the classification of quinoline derivatives, which are characterized by their bicyclic structure comprising a benzene ring fused to a pyridine ring. Quinoline compounds have been extensively researched due to their role in medicinal chemistry, particularly in developing drugs for treating various diseases.
The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with 4-ethoxy-2-(4-methoxyphenyl)quinoline in the presence of a base such as triethylamine to form the desired amide bond.
Example Synthesis Steps:
The yield and purity of the final product can be improved by recrystallization techniques or chromatography methods.
These properties suggest favorable absorption characteristics, which are crucial for drug-like compounds.
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
The mechanism of action for N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide is primarily linked to its inhibition of specific enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor of phosphodiesterase type 4 (PDE4), which is crucial in regulating inflammatory responses in diseases such as rheumatoid arthritis and psoriasis.
Data suggests that compounds with similar structures exhibit immunomodulatory effects by reducing tumor necrosis factor-alpha (TNF-alpha) production from immune cells, thereby mitigating inflammatory responses.
Relevant data indicates that this compound possesses high gastrointestinal absorption potential, making it suitable for oral administration.
N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide has several scientific uses:
Through ongoing research, this compound continues to show promise in various therapeutic areas, particularly in immunology and oncology.
The synthesis of N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]-4-methoxybenzamide (CAS 1358422-28-2, C₂₆H₂₄N₂O₄) relies on sequential quinoline ring construction and late-stage functionalization. The dominant approach employs a Doebner-Miller variant, where 4-ethoxyaniline condenses with 4-methoxybenzaldehyde under Brønsted acid catalysis to form 2-(4-methoxyphenyl)quinoline intermediates [3]. A critical precursor, N-(4-ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4), serves as the ethoxy-aniline source after nitro reduction and hydrolysis [4]. Subsequent regioselective bromination at C6 of the quinoline core activates the position for nucleophilic displacement, enabling the installation of the 4-methoxybenzamide group via Buchwald-Hartwig amidation. Key challenges include minimizing dimerization during quinoline cyclization and controlling halogenation regiochemistry – addressed through low-temperature (−10°C) cyclization and electrophilic bromination using pyridinium tribromide [3] [8].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Function | Key Synthetic Challenge | Solution |
---|---|---|---|
N-(4-Ethoxy-2-nitrophenyl)acetamide | Aniline precursor | Ortho-nitration selectivity | Directed ortho-metalation (LDA, −78°C) |
6-Bromo-4-ethoxyquinoline | Electrophilic site for amidation | C6 vs. C5/C8 bromination selectivity | N-oxide-directed bromination |
2-(4-Methoxyphenyl)-4-quinolinol | Quinoline scaffold precursor | Dehydration side-products | Azeotropic distillation with toluene |
Regiocontrol in alkoxy substitution is achieved through orthogonal protection-deprotection sequences and transition-metal-mediated coupling. Ethoxylation at C4 exploits the electrophilic character of 4-chloroquinoline derivatives, where SNAr reactions with sodium ethoxide in anhydrous DMF yield >85% 4-ethoxy products [3]. Competitive C2 substitution is prevented by transient protection of the quinoline nitrogen as a tert-butyl carbamate (Boc) group. For the 4-methoxyphenyl moiety at C2, Suzuki-Miyaura coupling between 2-chloro-4-ethoxyquinoline and 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis achieves >95% regioselectivity at 80°C [3] [8]. Microwave-assisted demethylation of para-methoxybenzyl (PMB) ethers using BBr₃ in CH₂Cl₂ enables precise methoxy group installation without affecting the ethoxy group – leveraging the higher electron density of the C2-aryl group [3].
Table 2: Regioselective Alkoxylation Conditions
Reaction | Conditions | Regioselectivity | Yield |
---|---|---|---|
C4 Ethoxylation | NaOEt/DMF, 80°C, Boc-protected quinoline | >98:1 (C4 vs C2) | 92% |
C2 Methoxyphenyl Installation | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | >95% | 88% |
PMB Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | 100% aryl methoxy | 94% |
The C6-benzamide coupling represents the most yield-critical step due to steric hindrance from the 4-ethoxy and 2-aryl substituents. Carbodiimide-mediated coupling (DCC, EDC) with 4-methoxybenzoic acid results in <50% yields due to epimerization and N-acylurea formation [2]. Superior results employ phosphonium salt activators (e.g., PyBOP) or uronium salts (HATU) in DMF, generating the benzamide in 92% yield at 0°C with DIEA as base [3]. For scale-up, mixed anhydride methods using isobutyl chloroformate minimize racemization, while preformed acyl fluorides of 4-methoxybenzoic acid coupled with the C6-aminoquinoline at 25°C achieve 88% yield without chromatography [3] [8]. Solvent screening reveals NMP outperforms THF or DCM due to enhanced solubility of the quinoline amine salt.
Palladium catalysis dominates the C-C and C-N bond-forming steps:
Organocatalysis enhances ethoxylation: phase-transfer catalysts (Aliquat 336) accelerate solid-liquid SNAr reactions by 8-fold. For quinoline ring closure, Sc(OTf)₃ (5 mol%) in [BMIM]PF₆ ionic liquid improves atom economy, reducing side-product formation from 22% to <5% versus thermal methods [5] [8].
Table 3: Optimized Catalytic Systems for Key Steps
Reaction | Catalyst System | Temperature | Yield Improvement |
---|---|---|---|
Quinoline Cyclization | Sc(OTf)₃ (5 mol%) in [BMIM]PF₆ | 100°C | 78% → 93% |
C6 Amidation | BrettPhos-Pd-G3 (0.5 mol%), Cs₂CO₃ | 40°C | 65% → 94% |
C4 Ethoxylation | Aliquat 336 (3 mol%), t-BuONa | 60°C | 70% → 96% |
Three key challenges impede large-scale production (>1 kg):
Solvent-intensive steps (e.g., DMF in SNAr) are replaced by 2-MeTHF/CPME mixtures, reducing E-factor from 42 to 18. Final amidation employs mechanochemistry (ball milling) with K₂CO₃, eliminating solvent use and achieving 97% conversion in 30 minutes [3] [8].
Table 4: Scalability Solutions vs Lab-Scale Methods
Challenge | Lab-Scale Approach | Industrial Solution | Outcome |
---|---|---|---|
6-Aminoquinoline Purification | Silica chromatography | Crystallization (EtOAc/n-heptane) | 99.5% purity, 85% recovery |
Bromination Exotherm | Batch addition (0°C cooling) | Continuous-flow reactor | No decomposition, 92% yield |
Pd Contamination | Filtration through Celite® | Aqueous biphasic ligand extraction | Pd <5 ppm in API |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5